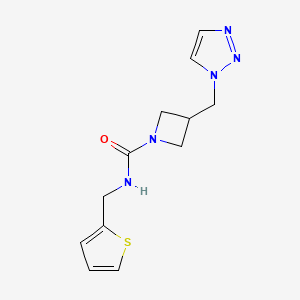
4-Ethylsulfanyl-3-methylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Ethylsulfanyl-3-methylbut-1-yne” is a chemical compound with the CAS Number: 10575-00-5 . It has a molecular weight of 128.24 and its IUPAC name is ethyl (2-methylbut-3-yn-1-yl)sulfane . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H12S/c1-4-7(3)6-8-5-2/h1,7H,5-6H2,2-3H3 . This indicates that the compound contains 7 carbon atoms, 12 hydrogen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 128.24 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.Scientific Research Applications
Catalysis and Organic Synthesis
Mechanistic Study of Nickel-Catalyzed Reductive Coupling :A study conducted by Rodrigo and Guan (2017) explored the nickel-catalyzed reductive coupling of ynoates and aldehydes, which might relate to the reactivity and potential applications of 4-Ethylsulfanyl-3-methylbut-1-yne in catalysis and synthesis Rodrigo & Guan, 2017.
Materials Science
PEDOT Thin Films Conductivity Enhancement :Gueye et al. (2016) reported on the enhancement of conductivity in poly(3,4-ethylenedioxythiophene) (PEDOT) films, highlighting the importance of structural and dopant engineering. This research could indirectly indicate the potential of sulfur-containing compounds like this compound in modifying electronic properties of materials Gueye et al., 2016.
Photopolymerization Monitoring
Carbazole Derivative as Spectroscopic Fluorescent Probe :Ortyl et al. (2014) discussed the application of a carbazole derivative for real-time monitoring of cationic photopolymerization, suggesting the relevance of ethyl and methyl groups in spectroscopic probes, which might be extrapolated to the functionality of this compound in similar applications Ortyl et al., 2014.
Computational Chemistry
X-ray Structures and Computational Studies of Cathinones :Nycz et al. (2011) performed structural and computational studies on cathinones, providing insights into the computational analysis of complex organic molecules. This suggests the potential for computational studies to elucidate the properties and applications of this compound Nycz et al., 2011.
Safety and Hazards
The compound has several hazard statements including H226, H302, H312, H315, H319, H332, H335 . These indicate that it is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-ethylsulfanyl-3-methylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S/c1-4-7(3)6-8-5-2/h1,7H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRZPFAQVGVXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10575-00-5 |
Source


|
| Record name | 4-(ethylsulfanyl)-3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
![Methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)

![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2969464.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2969467.png)


![4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B2969470.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2969472.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B2969475.png)